Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl
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Overview
Description
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy-substituted pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.
Esterification: The ethyl ester group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol, methanol, and dichloromethane. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-methoxypyridin-2-yl)acetate hydrochloride: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.
Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate hydrochloride: Contains a chloro group, which affects its chemical stability and reactivity.
The uniqueness of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride, a compound with the CAS number 2135331-19-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H19ClN2O3
- Molecular Weight : 322.79 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Purity : Typically ≥95%
Synthesis
The compound can be synthesized through various methods involving the reaction of pyridine derivatives with ethyl acetate and subsequent hydrolysis and purification steps. The presence of the benzyloxy group is crucial for enhancing the compound's lipophilicity, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate exhibit significant anticancer properties. For example, derivatives containing similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, mediated by the up-regulation of p21 expression .
Anti-inflammatory Effects
Compounds within this chemical class have demonstrated anti-inflammatory activity. In vitro assays have shown inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations below 50 µM. This suggests that ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate could potentially be developed as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Impact on Activity |
---|---|
Benzyloxy Group | Enhances lipophilicity and binding affinity |
Amino Group | Essential for biological activity |
Pyridine Ring | Contributes to receptor interactions |
Research indicates that modifications to these functional groups can significantly alter the potency and selectivity of the compound against specific biological targets .
Case Studies
- Cancer Cell Line Studies : In a study examining various derivatives, ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 15 µM, with a selectivity index greater than 10 compared to non-cancerous cells .
- Anti-inflammatory Screening : A library of related compounds was screened for their ability to inhibit NF-kB activation in macrophages. Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate showed promising results, with an IC50 value of approximately 30 µM, indicating moderate anti-inflammatory potential .
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H |
InChI Key |
UNNNPTPHESDRCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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